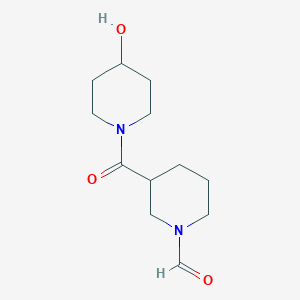

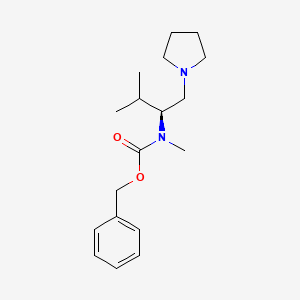

L-Arabinose diethyldithioacetal

説明

L-Arabinose diethyldithioacetal is a biomedical product utilized for various purposes in the industry. This compound is studied for its potential therapeutic applications in cancer treatment, particularly in combination with certain anti-tumor drugs .

Synthesis Analysis

The synthesis of L-Arabinose involves various enzymes dealing with β-l-Ara f and α-l-Ara p residues .Molecular Structure Analysis

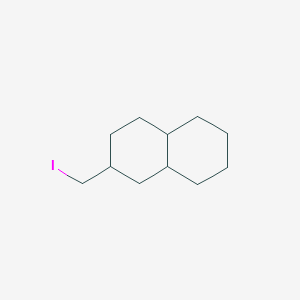

L-Arabinose, TMS diethyldithioacetal derivative contains total 82 bond(s); 30 non-H bond(s), 16 rotatable bond(s), and 2 sulfide(s) . The L-arabinose, acetylated diethyldithioacetal derivative molecule contains a total of 54 bond(s) There are 26 non-H bond(s), 4 multiple bond(s), 16 rotatable bond(s), 4 double bond(s), 4 ester(s) (aliphatic) and 2 sulfide(s) .Chemical Reactions Analysis

L-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain . The structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways have been studied .Physical And Chemical Properties Analysis

DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The PXRD pattern of the racemic compound of DL-arabinose displays key characteristic peaks at 14, 15, and 20 ° (2 θ), whereas the key peaks for the D- and L-enantiomer arabinose are at 13, 21, and 22 (2 θ) .科学的研究の応用

Metabolic Syndrome and Diabetes Management

- L-Arabinose has shown potential in treating metabolic syndrome, a cluster of conditions that increase the risk of heart disease and diabetes. In a rat model, L-Arabinose reduced body weight, blood pressure, blood glucose, triglycerides, and improved insulin resistance and inflammation, suggesting its utility in therapies against metabolic syndrome (Hao et al., 2015).

- L-Arabinose's effect on reducing glycemic and insulinemic responses in humans, especially in sugary beverages, highlights its potential use in managing postprandial glucose levels, critical in diabetes management (Krog-Mikkelsen et al., 2011).

Weight Management and Obesity

- Research indicates L-Arabinose's efficacy in preventing increases in lipogenic enzymes and triglyceride levels, reducing the weights of epididymal adipose tissue in rats. This suggests its potential role in weight management and obesity prevention (Osaki et al., 2001).

Gut Health

- L-Arabinose has been found to inhibit colitis by modulating gut microbiota in mice, offering insights into its potential as a functional food or therapeutic strategy for intestinal health (Li et al., 2019).

- The suppression of gluconeogenesis and modulation of AMP-activated protein kinase in metabolic disorder mice by L-Arabinose further demonstrates its role in improving glucose metabolism and gut health (Wang et al., 2021).

Agricultural Applications

- In agriculture, L-Arabinose has been explored for its potential in controlling tomato bacterial wilt, showing effectiveness in suppressing disease severity by altering pathogen proliferation and enhancing plant defense genes (Fu et al., 2020).

Biofuel and Biotechnological Production

- L-Arabinose is important in the microbial pentose phosphate pathway and has been studied for its role in biofuels and bioproductsproduction. The identification and characterization of enzymes like L-Arabinose 1-Dehydrogenase involved in alternative pathways of L-Arabinose metabolism in bacteria underscore its biotechnological significance (Watanabe et al., 2006).

Safety And Hazards

特性

IUPAC Name |

(2S,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLWYVNJTUXNP-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@H](CO)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Arabinose diethyldithioacetal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1620656.png)

![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)

![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)